molecular formula C13H13NO4 B8074445 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate

Cat. No.: B8074445
M. Wt: 247.25 g/mol
InChI Key: JVDGNWWWVXDFDG-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their aromatic heterocyclic structure and are imide derivatives of phthalic anhydrides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. One common method is to react phthalic anhydride with glycine methyl ester in the presence of a base .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-8(2)13(17)18-14-11(15)9-6-4-5-7-10(9)12(14)16/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDGNWWWVXDFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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